molecular formula C20H18O2Sn B7909644 Triphenyltin hydroxide acetate

Triphenyltin hydroxide acetate

Cat. No.: B7909644
M. Wt: 409.1 g/mol
InChI Key: WDQNIWFZKXZFAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyltin hydroxide acetate is an organotin compound that has been studied extensively as a fungicide and molluscicide . Although its agricultural use is no longer registered in the EU and USA, it remains a significant compound for environmental and toxicological research due to its persistence and ecological impact . Its main research applications include studying the environmental fate of organotin pollutants, understanding the mechanisms of fungicidal and biocidal action, and investigating mammalian toxicology . The compound is noted for its ability to inhibit mitochondrial ATP synthase . Studies have shown that it can induce genotoxic effects in mammalian cells, including micronuclei and sister chromatid exchanges . In animal studies, the immune system is a primary target, with exposure leading to thymus atrophy and suppressed T-cell responses . Triphenyltin acetate is a colorless to white odorless solid with a melting point of 122-124 °C . It has low solubility in water but is soluble in various organic solvents such as ethanol, ether, and dichloroethane . In aqueous environments, it rapidly hydrolyzes to form triphenyltin hydroxide (TPTH) . This product is intended for research use only and is not for diagnostic or therapeutic use, or for personal application.

Properties

IUPAC Name

triphenylstannanylium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.009 mg/mL at 20 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

900-95-8
Record name Fentin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FENTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyltin hydroxide acetate can be synthesized through the reaction of triphenyltin hydroxide with acetic acid. The reaction typically occurs under mild conditions, with the hydroxide group of triphenyltin hydroxide reacting with the carboxyl group of acetic acid to form the acetate ester.

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of triphenyltin hydroxide with acetic acid in large-scale reactors. The reaction is monitored to ensure complete conversion and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically involving the reduction of the tin center.

    Substitution: this compound can participate in substitution reactions, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized tin compounds.

    Reduction: Reduced tin compounds.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Introduction to Triphenyltin Hydroxide Acetate

This compound (TPTH) is a notable organotin compound with diverse applications primarily in agriculture as a fungicide and biocide. This compound is recognized for its effectiveness against various fungal pathogens in crops such as potatoes, sugar beets, and pecans. The following sections detail the scientific research applications of TPTH, supported by case studies and comprehensive data.

Fungicidal Properties

TPTH is primarily utilized as a non-systemic fungicide. Its applications include:

  • Crop Protection : Effective against early and late blight on potatoes, leaf spot on sugar beets, and various fungal diseases on pecans and other crops such as rice and beans .
  • Resistance Management : Classified under Fungicide Resistance Action Committee (FRAC) code 30, TPTH inhibits ATP synthase, disrupting fungal respiration and growth .

Insecticidal Properties

In addition to its fungicidal activity, TPTH exhibits anti-feeding properties against certain surface-feeding insects, including the Colorado potato beetle. This dual functionality enhances its utility in integrated pest management strategies .

Toxicological Studies

Research indicates potential genotoxic effects associated with TPTH. For instance, studies have shown that TPTH can induce micronuclei formation in cultured cells and animal models, suggesting implications for reproductive health and genetic stability .

Regulatory Status

TPTH is classified as a Restricted Use Pesticide (RUP) due to its toxicity profile. The U.S. Environmental Protection Agency (EPA) has mandated specific application setbacks from water bodies to mitigate risks to non-target organisms and groundwater contamination .

Field Studies on Crop Efficacy

  • Pecan Orchards Study :
    • In Georgia, pecan orchards treated with TPTH showed significant reductions in fungal infections compared to untreated controls. Residue analysis revealed concentrations of triphenyltin compounds in foliage and soil, indicating effective uptake by plants while also highlighting degradation patterns over time due to photolytic processes .
  • Potato Crop Trials :
    • Trials conducted on potato crops demonstrated that TPTH effectively controlled both early blight and late blight, leading to improved yield outcomes. The application rates were optimized based on environmental conditions to maximize efficacy while minimizing ecological impact .

Environmental Monitoring

Monitoring studies have assessed the persistence of TPTH in agricultural soils post-application. Results indicated that while TPTH degrades slowly in soil environments, its metabolites (e.g., monophenyltin) can persist longer, raising concerns about long-term ecological effects .

Mechanism of Action

The mechanism of action of triphenyltin hydroxide acetate involves its interaction with cellular components. It inhibits the H+ translocation of membrane-bound H+ ATPase, affecting cellular energy production. This inhibition disrupts cellular processes, leading to the compound’s biological effects. Additionally, it can affect other ATPases and ion channels, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Chemical Structure and Physicochemical Properties

Compound Molecular Formula ClogP<sup>a</sup> Water Solubility Key Applications
Triphenyltin acetate C20H18O2Sn 1.26 Low Fungicide, molluscicide
Triphenyltin hydroxide C18H16OSn N/A Very low Fungicide, antifouling agent
Triphenyltin chloride C18H15ClSn 3.56 Moderate Biocide, chemical intermediate
Tributyltin chloride C12H27ClSn 4.25 Low Rodent repellent, antifouling

Data from .

Antifungal Activity
  • Triphenyltin acetate and hydroxide show moderate activity against Aspergillus niger and Candida albicans. However, triphenyltin acetoxybenzoate derivatives are up to 7.5× more active than the acetate, highlighting the role of anion composition in efficacy .
  • Tributyltin chloride exhibits stronger substrate specificity in yeast resistance studies (PDR5 ratio: 1.4–1.6) compared to triphenyltin derivatives (PDR5 ratio: 1.1–1.2), suggesting lower bioactivity for TPT compounds .
Molluscicidal and Insecticidal Effects
  • Both TPT acetate and hydroxide are effective molluscicides but require higher concentrations than organolead alternatives (e.g., triphenyllead acetate) .
  • Tributyltin compounds show superior insect-repellent properties due to higher lipophilicity .

Environmental Impact and Degradation

Compound Environmental Persistence Key Concerns Regulatory Status
Triphenyltin acetate Moderate (t½ ≈ 30–60 days) Groundwater contamination risk Banned in the EU (2002)
Triphenyltin hydroxide High Aquatic toxicity, endocrine disruption Restricted in Taiwan (2024)
Tributyltin chloride Very high Severe marine toxicity Globally restricted (IMO 2008)
  • Degradation Pathways: TPT acetate hydrolyzes to TPT hydroxide in aqueous environments, both eventually degrading to inorganic tin .

Toxicity Profile

Compound Mammalian Toxicity (LD50) Reproductive Effects (Vertebrates)
Triphenyltin acetate 81 mg/kg (rat, oral) Placental dysfunction, hormone disruption
Triphenyltin hydroxide 132 mg/kg (rat, oral) Testicular atrophy, reduced fertility
Triphenyltin chloride 103 mg/kg (rat, oral) Immune suppression, developmental defects

Biological Activity

Triphenyltin hydroxide acetate (TPTH) is an organotin compound with significant applications in agriculture as a fungicide and biocide. Its biological activity has been the subject of extensive research due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of TPTH, including its pharmacokinetics, toxicological effects, mechanisms of action, and environmental impact.

This compound is a triorganotin compound characterized by the presence of three phenyl groups attached to a tin atom. The compound can be represented by the chemical formula C20_{20}H18_{18}O2_2Sn, indicating its complex structure that contributes to its biological activity and environmental persistence.

Absorption and Distribution

Research indicates that TPTH is poorly absorbed when administered orally, with most of the compound being excreted unchanged in feces. Studies have shown that after oral administration in rats, only a small percentage is absorbed, with significant accumulation occurring in the liver and kidneys. For instance, a long-term study revealed that after 104 weeks, tissue residue levels peaked at 25 mg total tin/kg in kidneys and 9.5 mg/kg in the liver when exposed to high doses .

Metabolism

TPTH undergoes hydrolysis in vivo to form triphenyltin hydroxide, which is more biologically active. The metabolites include diphenyltin and monophenyltin, which are also toxicologically significant. The metabolic pathway involves both renal and hepatic processing, where various conjugates are formed depending on the dosage levels administered .

Acute and Chronic Toxicity

TPTH exhibits moderate acute toxicity in animal studies. The lowest-observed-adverse-effect levels (LOAELs) for various health effects have been documented at doses as low as 0.3 mg/kg body weight per day. Notable toxic effects include:

  • Immunotoxicity : Decreased immunoglobulin levels and lymphopenia were observed at low doses .
  • Reproductive Effects : In reproductive studies, significant changes in organ weights were noted, particularly affecting the spleen and thymus in offspring .
  • Endocrine Disruption : TPTH has been classified as an endocrine disruptor due to its ability to induce imposex in gastropods, indicating hormonal interference at environmentally relevant concentrations .

Genotoxicity

Studies have shown that TPTH exhibits genotoxic effects on mammalian cells both in vitro and in vivo. It has been linked to DNA damage and chromosomal aberrations, raising concerns about its potential carcinogenicity despite not being classified as a carcinogen directly .

The biological activity of TPTH is attributed to its interaction with cellular components, leading to various adverse effects:

  • Calcium Dysregulation : TPTH disrupts calcium homeostasis within cells, which can lead to apoptosis in immune cells such as thymocytes .
  • Oxidative Stress : The compound induces oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cellular damage .

Environmental Impact

TPTH's persistence in the environment poses risks to aquatic ecosystems. It has been shown to bioaccumulate in marine organisms, affecting reproductive success and population dynamics. For example:

  • Aquatic Toxicity : Chronic toxicity studies indicated that TPTH affects fathead minnow larvae at concentrations as low as 0.23 µg/liter .
  • Soil Persistence : The compound is resistant to degradation under certain conditions, leading to long-term ecological consequences .

Case Study 1: Imposex in Gastropods

A significant case study highlighted the phenomenon of imposex observed in Japanese rock shells due to exposure to TPTH. The concentration threshold for inducing this effect was found to be around 1 ng/liter, demonstrating the compound's potency even at extremely low environmental concentrations .

Case Study 2: Long-term Toxicity Study in Rats

In a two-year feeding study involving rats, adverse effects on immune function were documented at doses starting from 0.3 mg/kg body weight per day. Notably, reductions in white blood cell counts were observed alongside changes in organ weights, emphasizing the compound's long-term health implications .

Q & A

Q. What are the established synthesis methods for triphenyltin hydroxide acetate, and how can purity be optimized during purification?

this compound (CAS 900-95-8) is synthesized via esterification of triphenyltin hydroxide with sodium acetate under controlled conditions . Recrystallization from acetic acid/methanol (20:80 v/v) yields analytically pure crystals, confirmed by melting point analysis and X-ray diffraction . Purification steps should include solvent evaporation under reduced pressure and repeated recrystallization to remove sodium chloride byproducts. Purity can be validated via elemental analysis and Mossbauer spectroscopy .

Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard, revealing a trigonal bipyramidal geometry around the tin atom, with phenyl groups in equatorial positions and acetate/hydroxide ligands axial . Complementary methods include:

  • Mossbauer spectroscopy : Detects tin oxidation states (e.g., Sn<sup>IV</sup> vs. Sn<sup>II</sup>) and ligand coordination .
  • FT-IR spectroscopy : Identifies Sn-O stretching vibrations (~450–550 cm<sup>-1</sup>) and acetate C=O bonds (~1700 cm<sup>-1</sup>) .

Q. What are the key acute and chronic toxicity mechanisms of this compound in mammalian models?

Acute exposure (≥20 mg/kg/d in rats) causes neurotoxicity (convulsions, dizziness) and gastrointestinal distress . Chronic toxicity (1.4–20 mg/kg/d) includes reproductive impairment (reduced fertility in males/females) and potential immunotoxicity, though carcinogenicity remains unconfirmed in animal studies . Mechanistic studies focus on mitochondrial disruption via inhibition of ATP synthase and oxidative stress induction .

Q. How does the aqueous solubility of this compound influence its environmental mobility and experimental design?

Solubility in water is low (2.8×10<sup>-2</sup> g/L at 20°C), requiring organic solvents (e.g., methanol, DMSO) for in vitro assays . Environmental mobility is limited, but adsorption to organic matter enhances persistence in sediments . For bioavailability studies, use surfactant-assisted dispersion or sonication to prepare homogeneous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reproductive toxicity data across studies on this compound?

Discrepancies arise from variations in species sensitivity (e.g., rats vs. mice), exposure duration, and metabolite profiling. To address these:

  • Dose-response meta-analysis : Pool data from FOIA-released EPA studies and published literature to identify thresholds .
  • Metabolite tracking : Use LC-MS/MS to quantify tin speciation (e.g., Ph3Sn<sup>+</sup> vs. Ph2Sn<sup>2+</sup>) in target tissues .
  • Endpoint standardization : Align OECD guidelines for histopathology (e.g., testicular atrophy scoring) .

Q. What advanced analytical methods are recommended for quantifying this compound in environmental matrices?

  • GC-ICP-MS : Combines gas chromatography with inductively coupled plasma mass spectrometry for speciation analysis at ng/L levels .
  • SPME-LC-UV : Solid-phase microextraction coupled with liquid chromatography detects residues in water/sediments with ≤5% RSD .
  • Activity cliff analysis : SAS maps and MMP-cliffs (e.g., vs. triphenyl phosphate) identify structural analogs with divergent bioactivity .

Q. How do regulatory discrepancies (e.g., EU vs. U.S.) impact the design of ecotoxicology studies for this compound?

The EU’s 2002 ban necessitates higher-tier testing (e.g., mesocosm studies) for regulatory submissions, while U.S. EPA guidelines (under cancelled registration) prioritize acute aquatic toxicity (Daphnia magna LC50) . Researchers must align test species (e.g., algae, fish) and endpoints (growth inhibition, mortality) with regional requirements .

Q. What molecular dynamics (MD) approaches elucidate structure-activity relationships (SAR) for this compound in thyroid receptor agonism?

  • Docking simulations : Model ligand binding to TSHR using crystal structures (PDB ID 6KUX) to identify critical Sn-O interactions .
  • QSAR modeling : Train algorithms on pAC50 data from activity cliffs (e.g., vs. N,N'-diphenyl-p-phenylenediamine) to predict endocrine disruption .

Q. What methodologies address the environmental persistence and degradation pathways of this compound?

  • Photolysis studies : Use UV-Vis spectroscopy to track degradation kinetics under simulated sunlight, noting tin oxide byproducts .
  • Microbial degradation assays : Incubate with sediment microcosms and profile metabolites via <sup>119</sup>Sn NMR .
  • Adsorption modeling : Apply Freundlich isotherms to predict soil binding capacity using organic carbon content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenyltin hydroxide acetate
Reactant of Route 2
Triphenyltin hydroxide acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.